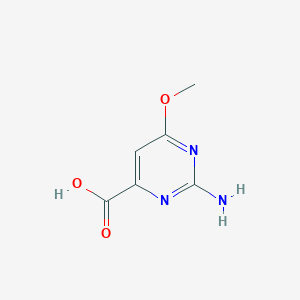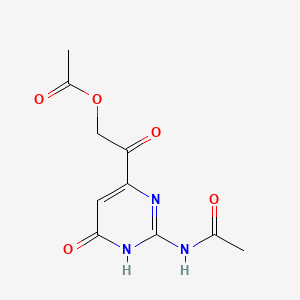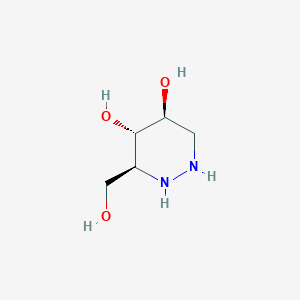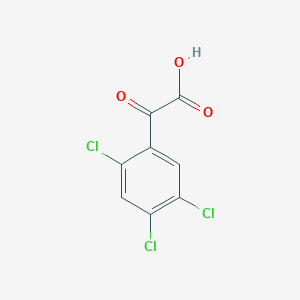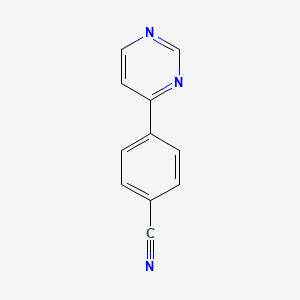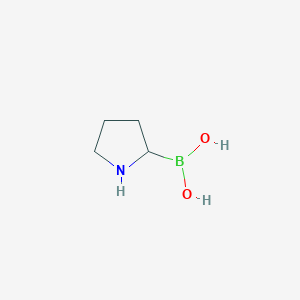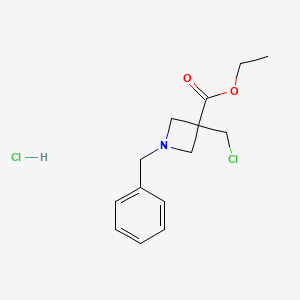
Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride is a synthetic compound belonging to the azetidine class of chemicals Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of an amino alcohol with a suitable halogenating agent can lead to the formation of the azetidine ring.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions. Benzyl halides are commonly used as the benzylating agents.
Chloromethylation: The chloromethyl group is introduced through chloromethylation reactions, often using formaldehyde and hydrochloric acid.
Esterification: The carboxylate ester group is introduced through esterification reactions involving the corresponding carboxylic acid and an alcohol, typically under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions may be employed to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl and chloromethyl groups.
Ring-Opening Reactions: Due to the strained nature of the azetidine ring, it can undergo ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
Nucleophilic Substitution: Substituted azetidines with various functional groups.
Oxidation: Oxidized derivatives, potentially including carboxylic acids or ketones.
Reduction: Reduced derivatives, such as alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Catalysis: Azetidine derivatives are investigated for their role as catalysts in various organic reactions, including asymmetric synthesis.
Material Science: The unique properties of azetidines make them candidates for the development of novel materials with specific mechanical or chemical properties.
Mecanismo De Acción
The mechanism of action of ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The strained azetidine ring can facilitate interactions with biological macromolecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-3-carboxylate Derivatives: Compounds with similar azetidine cores but different substituents.
Beta-Lactams: Four-membered ring compounds with nitrogen, similar to azetidines but with a carbonyl group.
Pyrrolidines: Five-membered nitrogen-containing rings, less strained than azetidines.
Uniqueness
Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of the benzyl and chloromethyl groups, along with the ester functionality, allows for diverse chemical transformations and interactions.
Propiedades
Fórmula molecular |
C14H19Cl2NO2 |
|---|---|
Peso molecular |
304.2 g/mol |
Nombre IUPAC |
ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H18ClNO2.ClH/c1-2-18-13(17)14(9-15)10-16(11-14)8-12-6-4-3-5-7-12;/h3-7H,2,8-11H2,1H3;1H |
Clave InChI |
APSMVDIBICCJFQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CN(C1)CC2=CC=CC=C2)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Benzyl-2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13111223.png)
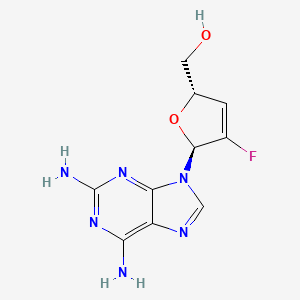
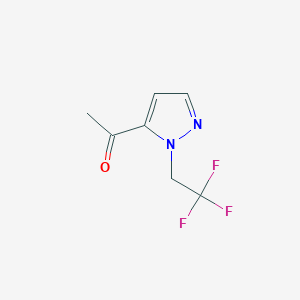

![6,7-Dimethylpyrazino[2,3-c]pyridazine](/img/structure/B13111265.png)
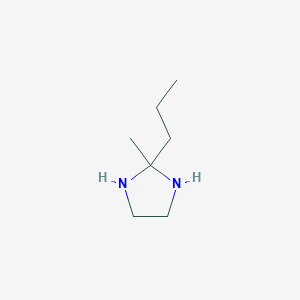
![2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13111271.png)
